5-Methylindolo[3,2-c]quinoline
Description
Overview of Polycyclic Nitrogen Heterocycles in Chemical Biology Research
Polycyclic nitrogen heterocycles are a class of organic compounds characterized by their fused aromatic ring systems that incorporate nitrogen atoms. These structures are of immense interest in chemical biology and medicinal chemistry due to their prevalence in natural products and their diverse biological activities. Their rigid, planar structures often allow them to intercalate into DNA or interact with specific binding sites on proteins, leading to a wide range of pharmacological effects. This has made them a focal point for the development of new therapeutic agents.
The Indolo[3,2-c]quinoline Scaffold: Structural Peculiarities and Biosynthetic Relevance (e.g., Isocryptolepine)
The indolo[3,2-c]quinoline scaffold is a specific type of polycyclic nitrogen heterocycle, featuring an indole (B1671886) ring system fused to a quinoline (B57606) moiety in an angular fashion. scribd.com This arrangement results in a unique tetracyclic structure. A prominent natural product possessing this core is isocryptolepine, which is biosynthetically derived from amino acids. scribd.com Isocryptolepine, also known as cryptosanguinolentine, was first isolated from the roots of the West African shrub Cryptolepis sanguinolenta. scribd.comresearcher.life Its structure was definitively identified as 5-methyl-5H-indolo[3,2-c]quinoline. scispace.com The angular fusion of the rings in isocryptolepine distinguishes it from its linear isomer, cryptolepine (B1217406), which has an indolo[3,2-b]quinoline ring system. scribd.com
Historical and Current Research Perspectives on 5-Methylindolo[3,2-c]quinoline and its Analogues
Historically, research into this compound, or isocryptolepine, began with its isolation and structural elucidation in the mid-1990s. scribd.com Initial interest was driven by its promising biological activities, particularly its antiplasmodial effects against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. scribd.com
Current research has expanded to the synthesis and evaluation of numerous analogues of this compound. scispace.comcurtin.edu.au The primary goal of these studies is to enhance its therapeutic properties while potentially reducing cytotoxicity. curtin.edu.au For instance, the derivative 8-bromo-2-fluoro-5-methyl-5H-indolo[3,2-c]quinoline (ICL-M) has demonstrated significant antimalarial activity against both drug-sensitive and drug-resistant P. falciparum strains with reduced toxicity to human cells. scispace.comnih.gov Research is also focused on elucidating the mechanisms of action of these compounds, which are believed to involve targeting topoisomerase II and potentially disrupting ribosomal function and other metabolic pathways within the parasite. scispace.comnih.gov
Interdisciplinary Significance of the Indolo[3,2-c]quinoline System in Contemporary Medicinal Chemistry and Chemical Synthesis
The indolo[3,2-c]quinoline system holds considerable interdisciplinary significance. In medicinal chemistry, it serves as a valuable scaffold for the development of new therapeutic agents, particularly antimalarials and potential anticancer drugs. scispace.comcurtin.edu.au The ability of these compounds to interact with biological macromolecules makes them attractive targets for drug design and discovery. scispace.com
From a chemical synthesis perspective, the unique structure of the indolo[3,2-c]quinoline core presents interesting challenges and opportunities. Chemists have developed various synthetic strategies to access this scaffold and its derivatives. scribd.comcurtin.edu.au These methods often involve transition-metal-mediated reactions and other advanced organic synthesis techniques, contributing to the broader field of synthetic methodology. scribd.com The ongoing development of novel synthetic routes facilitates the creation of diverse libraries of indolo[3,2-c]quinoline analogues for biological screening, further fueling its importance in drug discovery. curtin.edu.au
Detailed Research Findings
The following table summarizes key research findings related to this compound (Isocryptolepine) and its derivatives.
| Compound/Derivative | Research Focus | Key Findings |
| This compound (Isocryptolepine) | Antimalarial Activity | Active against both drug-sensitive and drug-resistant strains of P. falciparum. scispace.com |
| 8-bromo-2-fluoro-5-methyl-5H-indolo[3,2-c]quinoline (ICL-M) | Mechanism of Action | Exhibits antimalarial activity against both ring and trophozoite stages of P. falciparum. nih.gov Proteomic analysis revealed that it upregulates 58 and downregulates 54 proteins in the parasite. nih.gov It is suggested to affect ribosomes, proteasomes, and various metabolic pathways. nih.gov |
| Isocryptolepine Analogues | Structure-Activity Relationship | The synthesis of various analogues aims to improve antimalarial activity and reduce cytotoxicity. scispace.comcurtin.edu.au Different synthetic methodologies have been developed to create a range of derivatives. curtin.edu.au |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H12N2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
5-methylindolo[3,2-c]quinoline |
InChI |
InChI=1S/C16H12N2/c1-18-10-13-11-6-2-4-8-14(11)17-16(13)12-7-3-5-9-15(12)18/h2-10H,1H3 |
InChI Key |
GLYLOCYYFNTVGX-UHFFFAOYSA-N |
SMILES |
CN1C=C2C3=CC=CC=C3N=C2C4=CC=CC=C41 |
Canonical SMILES |
CN1C=C2C3=CC=CC=C3N=C2C4=CC=CC=C41 |
Synonyms |
isocryptolepine |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for 5 Methylindolo 3,2 C Quinoline
Retrosynthetic Analysis of the Indolo[3,2-c]quinoline Skeleton
A retrosynthetic analysis of the indolo[3,2-c]quinoline skeleton reveals several strategic disconnections that form the basis for various synthetic approaches. The core structure can be deconstructed by disconnecting either the indole (B1671886) or the quinoline (B57606) moiety first.
A common strategy involves a late-stage formation of the indole ring. This approach disconnects the C-N bond and the C-C bond of the indole's pyrrole (B145914) ring. A key transformation in this pathway is the Cadogan cyclization, which suggests a 2-(2-nitrophenyl)quinoline as a key precursor. This intermediate, in turn, can be disconnected via the bonds forming the quinoline ring, leading back to simpler, often commercially available starting materials like a 2-aminobenzaldehyde (B1207257) and a substituted ketone. This two-part strategy, building the quinoline first followed by the indole, is a convergent approach. arkat-usa.org
Alternatively, a disconnection across the quinoline ring can be envisioned. For instance, the Fischer indole synthesis suggests a disconnection leading to a 4-hydrazinylquinoline and a suitable ketone or aldehyde. Another approach could involve the Pictet-Spengler reaction, which would build the quinoline ring from an indole-based tryptamine (B22526) derivative.
A more modern retrosynthetic view considers metal-catalyzed C-H activation and annulation. Here, the disconnections are made at C-H bonds of both an indole and a suitable coupling partner, which are then forged together in a domino or cascade sequence, representing a highly atom- and step-economical approach. acs.orgbohrium.com
Figure 1: General Retrosynthetic Pathways for the Indolo[3,2-c]quinoline Skeleton
Classical and Modern Synthetic Approaches to the Indolo[3,2-c]quinoline Core
The synthesis of the indolo[3,2-c]quinoline core has been achieved through a variety of classical and modern organic reactions, allowing for the construction of the tetracyclic system with diverse substitution patterns.
The Friedländer annulation is a classical and highly effective method for constructing the quinoline ring system. organic-chemistry.org It typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgresearchgate.net In the context of indolo[3,2-c]quinoline synthesis, a common strategy employs the Friedländer condensation between a 2-aminobenzaldehyde and a 2-nitrophenyl substituted ketone to form a 2-(2-nitrophenyl)quinoline intermediate. arkat-usa.org
This reaction is often catalyzed by a base, such as piperidine (B6355638), and the conditions can be tuned to accommodate various substrates. arkat-usa.org For example, the condensation of methyl 3-(2-nitrophenyl)-2-oxopropanoates with 2-aminobenzaldehyde proceeds smoothly in DMF at 40°C with piperidine as the catalyst. arkat-usa.org However, for other substrates, different conditions, such as using piperidine and acetic acid in toluene (B28343) at higher temperatures, may be required to achieve good yields. arkat-usa.org A modified approach involves the in situ reduction of 2-nitrobenzaldehydes with iron in acetic acid in the presence of an active methylene (B1212753) compound, which circumvents the need for often unstable 2-aminobenzaldehydes. mdpi.com
Table 1: Examples of Friedländer Condensation for Quinoline Synthesis
| 2-Aminoaryl Carbonyl | Methylene Component | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminobenzaldehyde | Methyl 3-(2-nitrophenyl)-2-oxopropanoate | Piperidine, DMF, 40°C | Methyl 3-(2-nitrophenyl)quinoline-2-carboxylate | 68 | arkat-usa.org |
| 2-Aminobenzaldehyde | 1-(2-nitrophenyl)ethan-1-one | Piperidine, AcOH, Toluene, 110°C | 2-(2-Nitrophenyl)-3-phenylquinoline | 77 | arkat-usa.org |
| 2-Nitrobenzaldehyde | Ethyl acetoacetate | Fe/AcOH, EtOH, Reflux | Ethyl 2-methylquinoline-3-carboxylate | 95 | mdpi.com |
| 2-Nitroacetophenone | Phenylsulfonyl acetonitrile | Fe/AcOH, EtOH, Reflux | 3-(Phenylsulfonyl)quinolin-2-amine | 90 | mdpi.com |
The Cadogan reaction is a powerful reductive cyclization method for synthesizing N-heterocycles, such as carbazoles and indoles, from nitro compounds. researchgate.netresearchgate.net It is particularly well-suited for the final ring closure to form the indolo[3,2-c]quinoline skeleton from the 2-(2-nitrophenyl)quinoline intermediates prepared via Friedländer condensation. arkat-usa.org The reaction typically employs a trivalent phosphorus reagent, such as triphenylphosphine (B44618) or triethyl phosphite (B83602), which acts as both a reductant and a nitrene scavenger. scribd.com
The deoxygenation of the nitro group by the phosphite or phosphine (B1218219) reagent generates a transient nitrene intermediate, which then undergoes intramolecular cyclization onto the quinoline ring to form the new C-N bond, yielding the tetracyclic indole system. arkat-usa.org The reaction conditions, including the choice of reducing agent and solvent, can be optimized to maximize the yield of the desired indolo[3,2-c]quinoline. arkat-usa.org
Table 2: Optimization of Cadogan Cyclization for Indolo[3,2-c]quinoline Synthesis
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl 3-(2-nitrophenyl)quinoline-2-carboxylate | PPh₃ | Diglyme | 160 | 45 | arkat-usa.org |
| Methyl 3-(2-nitrophenyl)quinoline-2-carboxylate | P(OEt)₃ | Diglyme | 160 | 65 | arkat-usa.org |
| Methyl 3-(2-nitrophenyl)quinoline-2-carboxylate | P(OEt)₃ | o-DCB | 180 | 72 | arkat-usa.org |
Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions for the efficient construction of complex heterocyclic systems. Palladium and rhodium catalysts are particularly prominent in the synthesis of indoloquinolines. researchgate.net
Rhodium(III)-catalyzed tandem C-H amination/annulation reactions provide a direct route to indoloquinoline derivatives from readily available indoles and isoxazoles. acs.org This domino process proceeds via C-H activation, cyclization, and condensation, with water being an effective solvent, highlighting the method's green credentials. acs.org Similarly, Rh(III)-catalyzed cascade reactions of 2-arylindoles with other partners, like 4-hydroxy-2-alkynoates, can build complex fused indolo[2,1-a]isoquinoline systems, demonstrating the versatility of this catalytic approach. bohrium.com
Palladium-catalyzed reactions, such as coupling reactions, have also been employed to construct the indolo[3,2-c]quinoline framework. arkat-usa.orgresearchgate.net These methods often involve intramolecular C-C or C-N bond formations that are highly efficient and regioselective. For example, an auto-tandem catalysis approach using palladium can achieve both intermolecular C-N and intramolecular C-C bond formation in a single pot to assemble the target skeleton. researchgate.net
Domino and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and purification steps. researchgate.netbeilstein-journals.org Several such strategies have been developed for the synthesis of the indolo[3,2-c]quinoline core and its analogues.
One approach involves a copper(II)-catalyzed domino process that leads to indolo[3,2-c]quinolinones. researchgate.net Another innovative strategy uses a copper-catalyzed one-pot cascade reaction of 2-(2-bromoaryl)-1H-indoles with aldehydes and aqueous ammonia. nih.gov This method is particularly noteworthy as the regioselectivity, leading to either indolo[1,2-c]quinazolines or 11H-indolo[3,2-c]quinolines, can be controlled simply by tuning the reaction conditions. nih.gov Rhodium(III) catalysis has also enabled the selective synthesis of indolo[3,2-c]quinoline derivatives through a stepwise dimerization of 2-alkynylanilines under specific conditions. researchgate.net
Regioselective Functionalization and Methylation Studies of the Indolo[3,2-c]quinoline System
The functionalization of the pre-formed indolo[3,2-c]quinoline skeleton is crucial for modulating its biological activity. Regioselective reactions allow for the precise introduction of substituents at desired positions.
A key derivatization is the methylation of the indole nitrogen (N-5) to produce 5-methylindolo[3,2-c]quinoline (isocryptolepine) and its analogues. This transformation is typically achieved using standard alkylating agents. For the related indolo[3,2-b]quinoline (quindoline) system, methylation at the N-5 position to yield cryptolepine (B1217406) is readily accomplished using methyl iodide. nih.gov A similar strategy using dimethyl sulphate and a base like potassium carbonate can be applied to the indolo[3,2-c]quinoline system. scirp.org
Beyond simple methylation, broader functionalization of the heterocyclic core can be achieved. For example, C-H functionalization techniques, which are prominent in modern synthesis, allow for the direct introduction of aryl, alkyl, or other groups onto the quinoline or indole portions of the molecule without the need for pre-functionalized substrates. mdpi.com Copper-catalyzed cascade reactions have demonstrated that the regioselectivity of annulation can be controlled, which is a powerful tool for creating diverse libraries of compounds. nih.gov For instance, by carefully selecting the catalyst and conditions, cyclization can be directed to occur via either the N-1 or C-3 position of the indole precursor, leading to different fused isomeric systems. researchgate.netnih.gov
Strategies for N-Methylation at the 5-Position
The introduction of a methyl group at the 5-position of the indolo[3,2-c]quinoline core is a key synthetic step in the preparation of isocryptolepine and its analogues. The regioselectivity of N-methylation is a critical consideration, as methylation can also occur at the N-11 position of the indole ring. oup.comoup.com
One common strategy involves the direct methylation of the parent indolo[3,2-c]quinoline or its precursors. The choice of methylating agent and reaction conditions dictates the regiochemical outcome. For instance, the treatment of 6-chloroindolo[3,2-c]quinoline with methyl iodide (MeI) upon heating leads to the formation of the 5-methylated quinolinium salt. oup.comoup.com This intermediate can then be converted to other derivatives. In contrast, using a base such as sodium hydride (NaH) with methyl iodide tends to favor methylation at the N-11 position. oup.comoup.com
Another approach is to introduce the methyl group at an earlier stage of the synthesis. For example, starting the synthesis with N-methylisatin can directly lead to the formation of the 5-methylated indolo[3,2-c]quinoline core. oup.com The final step in the synthesis of isocryptolepine often involves the methylation of the fully formed indolo[3,2-c]quinoline ring system using methyl iodide in a suitable solvent like toluene. rsc.org
Table 1: Reagents and Conditions for N-Methylation
| Precursor | Reagent(s) | Conditions | Product | Reference |
|---|---|---|---|---|
| 6-Chloroindolo[3,2-c]quinoline | MeI | Heating | 5-Methylated quinolinium salt | oup.comoup.com |
| 6-Chloroindolo[3,2-c]quinoline | NaH, MeI | - | 11-Methylated product | oup.comoup.com |
| Indolo[3,2-c]quinoline | MeI, K₂CO₃ | DMF, 60 °C, 8 h | This compound | rsc.org |
| Indolo[3,2-c]quinoline | MeI | Toluene | This compound | rsc.org |
| N-Methylisatin | 2-Aminobenzylamine | - | 5-Methyl-5,6-dihydro-11H-indolo[3,2-c]quinolin-6-one | oup.com |
C-6 Amination and other C-Substitution Reactions
The C-6 position of the this compound scaffold is a key site for further derivatization, with C-6 amination being a particularly important transformation. The reactivity of this position towards nucleophilic substitution is influenced by the substitution pattern on the heterocyclic core, including the presence of the N-5 methyl group.
The amination reactivity at the C-6 position of 6-chloroindolo[3,2-c]quinolines has been studied, revealing that the N-11 methylated isomer is less reactive towards nucleophilic substitution than the parent compound. oup.comoup.com The introduction of an amino group at the C-6 position can be achieved by reacting a 6-chloro substituted precursor with various amines. oup.comresearchgate.net For example, 6-chloroindolo[3,2-c]quinoline can be reacted with 1-methyl-1,4-diazepane to yield the corresponding 6-aminated product. oup.com
Other C-substitution reactions on the indolo[3,2-c]quinoline core have also been explored to generate a diverse range of analogues. For instance, a metal-free catalytic approach has been developed for the remote C6-functionalization of 2,3-disubstituted indoles, which could be conceptually applied to the indoloquinoline system. frontiersin.org Furthermore, palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile method for introducing various substituents at different positions on the scaffold. vulcanchem.com
Table 2: Examples of C-6 Functionalization
| Precursor | Reagent(s) | Product | Reference |
|---|---|---|---|
| 6-Chloro-11H-indolo[3,2-c]quinoline | 1-Methyl-1,4-diazepane | 6-(4-Methyl-1,4-diazepan-1-yl)-11H-indolo[3,2-c]quinoline | oup.com |
| 6-Chloro-4-methyl-11H-indolo[3,2-c]quinoline | Hydrazine hydrate (B1144303) | 6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline | vulcanchem.com |
Synthesis of Chiral this compound Analogues and Stereochemical Considerations
The synthesis of chiral analogues of this compound is an area of growing interest, as the introduction of stereocenters can significantly impact biological activity. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds.
While specific methods for the asymmetric synthesis of this compound are not extensively detailed, general strategies for the stereoselective synthesis of related quinoline and indoloquinoline derivatives can be considered. For example, the Povarov reaction, an imino Diels-Alder reaction, has been utilized in a stereoselective manner to produce tetrahydroindolo[3,2-c]quinoline derivatives. researchgate.net The use of chiral catalysts or auxiliaries can control the stereochemical outcome of the cyclization reaction.
The enantioselective synthesis of 3-(N-indolyl)quinolines bearing both axial and central chirality has been achieved through a photoredox Minisci-type addition reaction catalyzed by a chiral lithium phosphate/Ir-photoredox complex. rsc.org This highlights the potential for developing highly stereoselective methods for constructing complex chiral indoloquinoline systems. The stereochemical aspects of the "tert-amino effect" have also been investigated in the synthesis of chiral quinoline derivatives, which could provide insights for the asymmetric synthesis of the indolo[3,2-c]quinoline core. utwente.nlutwente.nl
Green Chemistry Principles in the Synthesis of Indolo[3,2-c]quinoline Derivatives
The application of green chemistry principles to the synthesis of heterocyclic compounds, including indolo[3,2-c]quinoline derivatives, is a critical aspect of modern organic synthesis. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Several green approaches have been reported for the synthesis of quinoline and its derivatives. researchgate.net These include the use of greener solvents like water and ethanol, the development of catalyst-free reactions, and the use of environmentally benign catalysts such as p-toluenesulfonic acid and potassium carbonate. researchgate.net One-pot multicomponent reactions are particularly advantageous as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste. nih.gov
For indoloquinoline synthesis specifically, visible-light photocatalysis has emerged as a green and powerful tool. rsc.org This methodology allows for the construction of the indolo[3,2-c]quinoline core under mild reaction conditions, often using air as a sustainable oxidant. rsc.orgresearchgate.net Rhodium-catalyzed tandem C-H amination/annulation reactions in water have also been developed for the efficient synthesis of indoloquinoline derivatives, showcasing the potential of using water as a green solvent in these transformations. acs.org
Table 3: Green Chemistry Approaches in Quinoline Synthesis
| Green Principle | Application | Example | Reference |
|---|---|---|---|
| Use of Greener Solvents | Water, Ethanol | Synthesis of quinoline analogs | researchgate.net |
| Catalyst-Free Reactions | - | Synthesis of quinoline analogs | researchgate.net |
| Benign Catalysts | p-TSA, K₂CO₃ | Synthesis of quinoline analogs | researchgate.net |
| One-Pot Reactions | Multicomponent reactions | Synthesis of quinoline derivatives | nih.gov |
| Photocatalysis | Visible-light induced reactions | Synthesis of indolo[3,2-c]quinolines | rsc.org |
| Reactions in Water | Rh(III)-catalyzed synthesis | Synthesis of indoloquinoline derivatives | acs.org |
Chemical Reactivity and Mechanistic Organic Transformations of 5 Methylindolo 3,2 C Quinoline
Electrophilic and Nucleophilic Substitution Reactions on the Polycyclic System
The reactivity of the 5-Methylindolo[3,2-c]quinoline system is governed by the electronic characteristics of its fused rings: an electron-rich indole (B1671886) portion and a relatively electron-deficient quinoline (B57606) portion. researchgate.net This duality dictates the regioselectivity of substitution reactions.
Electrophilic Substitution: Similar to quinoline, the indolo[3,2-c]quinoline system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the pyridine (B92270) nitrogen. researchgate.net Electrophilic attack preferentially occurs on the carbocyclic rings (the benzene portions of the indole and quinoline moieties). researchgate.netquimicaorganica.org For the parent quinoline, substitution favors positions C-5 and C-8. quimicaorganica.orguop.edu.pkscribd.com In the 8-bromo derivative of indolo[3,2-c]quinolin-6-one, further electrophilic substitution is suggested to occur at the C-7 or C-9 positions. smolecule.com Vigorous conditions, such as using fuming nitric and sulfuric acids for nitration or fuming sulfuric acid at high temperatures for sulfonation, are typically required for these transformations on the quinoline core. uop.edu.pkscribd.com
Nucleophilic Substitution: Conversely, nucleophilic substitution reactions target the electron-deficient pyridine ring of the quinoline moiety, primarily at positions C-2 and C-4 in quinoline itself. uop.edu.pkscribd.com In the indolo[3,2-c]quinoline system, the C-6 position is analogous to the C-2 position of quinoline and is a prime site for nucleophilic attack, especially when activated by a suitable leaving group. For instance, the treatment of 6-chloroindolo[3,2-c]quinoline with an amine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism to yield the corresponding 6-amino derivative. researchgate.net The reactivity at this position is influenced by substitution on the indole nitrogen (N-11); methylation at N-11 reduces the amination reactivity at C-6 compared to the unsubstituted parent compound. researchgate.net
Table 1: Summary of Substitution Reactions on the Indolo[3,2-c]quinoline System
| Reaction Type | Reagents/Conditions | Position of Attack | Product Type | Reference |
|---|---|---|---|---|
| Electrophilic Substitution (Predicted) | Nitrating Mixture (HNO₃/H₂SO₄) | C-7, C-9 | Nitro-substituted derivative | smolecule.com |
| Nucleophilic Aromatic Substitution | Amines | C-6 (with leaving group) | 6-Amino-substituted derivative | researchgate.net |
| Nucleophilic Addition | Organolithium Reagents | C-6 (on carbonyl derivative) | Tertiary alcohol | smolecule.com |
Oxidation and Reduction Chemistry
The this compound scaffold can undergo a variety of oxidation and reduction reactions, targeting either the substituent, the nitrogen atoms, or the polycyclic aromatic system.
Oxidation: The N-5 methyl group and the aromatic rings are potential sites for oxidation. While specific oxidation studies on this compound are not extensively detailed, related transformations provide insight. For example, the C-6 position can be oxidized to a carbonyl group. The reaction of 6-chloroindolo[3,2-c]quinoline quinolinium salt with water proceeds smoothly to form 5-methylindolo[3,2-c]quinolin-6-one. researchgate.net More direct oxidative methods, such as the cobalt-catalyzed autoxidation of related dihydroindolo[3,2-d]benzazepin-6(5H)-ones, can yield an indoloquinoline lactam through a radical-mediated ring contraction and oxidation process. smolecule.com Swern oxidation has been effectively used to convert secondary alcohols to ketones on related heterocyclic systems, a reaction that could be applied to hydroxylated derivatives of indoloquinolines. acs.orgrsc.org
Reduction: Reduction reactions can selectively target different parts of the molecule. The nitro group in precursors to indoloquinolines can be readily reduced to an amine using hydrogen gas with a palladium on carbon (Pd/C) catalyst. nih.gov For the quinoline ring system itself, selective reduction of either the pyridine or the benzene ring can be achieved. iust.ac.ir The heterocyclic ring is typically reduced under conditions like catalytic hydrogenation at room temperature or by using reagents such as sodium borohydride (B1222165) with nickel(II) chloride. iust.ac.ir Conversely, reduction in strong acid solution can lead to the saturation of the benzene ring. iust.ac.ir
Table 2: Representative Oxidation and Reduction Reactions
| Reaction Type | Reagents/Conditions | Substrate Moiety | Product Moiety | Reference |
|---|---|---|---|---|
| Oxidation | Water (on quinolinium salt) | C-6 | Carbonyl (Lactam) | researchgate.net |
| Oxidation | Swern Oxidation (DMSO, oxalyl chloride) | Secondary Alcohol | Ketone | acs.orgrsc.org |
| Reduction | H₂, Pd/C | Nitro Group | Amino Group | nih.gov |
| Reduction (Predicted) | Catalytic Hydrogenation (rt, rp) | Pyridine Ring | Tetrahydropyridine Ring | iust.ac.ir |
Rearrangement Reactions and Tautomeric Equilibria in Indoloquinolines
Tautomerism is a key consideration in the chemistry of indoloquinolines, particularly for N-unsubstituted or protonated species. researchgate.net Prototropic tautomerism involves the migration of a proton between two atoms. mdpi.com
For the parent 11H-indolo[3,2-c]quinoline, tautomeric forms can exist. However, in this compound, the presence of the methyl group on the quinoline nitrogen (N-5) prevents the formation of certain tautomers, effectively locking the core structure. researchgate.net Despite this, protonation equilibria are significant. The N-5 methylated isomers are mostly protonated at physiological pH. researchgate.net
In related indoloquinoline systems, the existence of multiple tautomers in solution has been confirmed by NMR spectroscopy. acs.org For example, some indolo[2,3-c]quinolines exist as a mixture of two tautomeric forms, with the ratio being dependent on the solvent and concentration. acs.org Computational studies are often employed to determine the relative stability of different tautomers, although accurate prediction may require the inclusion of explicit solvent molecules to account for intermolecular hydrogen bonding. mdpi.comchemrxiv.org
Rearrangement reactions, which involve the structural reorganization of a molecule's carbon skeleton, are also a possibility. solubilityofthings.com While specific examples for this compound are scarce, studies on related isomers, such as the Claisen rearrangement in the indolo[2,3-b]quinoline system, suggest that such transformations could be explored for the synthesis of complex derivatives. researchgate.net
Table 3: Tautomeric and Protonation Equilibria in Indoloquinolines
| Compound System | Phenomenon | Method of Study | Observation | Reference |
|---|---|---|---|---|
| Indolo[3,2-b]quinoline | Tautomerism (10H vs. 5H) | Spectroscopic | The 10H-pyrrolo tautomer is considered the active form. | researchgate.net |
| N5-methyl-indoloquinolines | Protonation Equilibria | Spectroscopic | Mostly protonated at physiological pH. | researchgate.net |
| Indolo[2,3-c]quinolines | Tautomerism (exo vs. endo double bond) | NMR Spectroscopy | Two tautomeric forms observed in solution; ratio is solvent-dependent. | acs.org |
| 1-Benzamidoisoquinoline | Tautomeric Equilibrium | NMR & Computational | Equilibrium between amide and enol forms is influenced by substituents and solvent. | mdpi.com |
Transition Metal-Mediated Transformations and Ligand Design
Transition metal catalysis is a cornerstone of modern synthetic strategies for constructing and functionalizing the indolo[3,2-c]quinoline core. researchgate.netias.ac.in Palladium-catalyzed reactions are particularly prominent.
Synthesis and Functionalization: The synthesis of the 11H-indolo[3,2-c]quinoline scaffold can be achieved via a tandem palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular C-C cross-coupling reaction between a 4-chloroquinoline (B167314) and a 2-chloroaniline. researchgate.net This highlights the power of transition metals to mediate complex bond formations in a single pot. Furthermore, palladium catalysts are employed for cross-coupling reactions to introduce various substituents onto the indoloquinoline framework, demonstrating their utility in creating diverse chemical libraries. smolecule.com
Ligand Design: The indolo[3,2-c]quinoline scaffold itself can act as a ligand for transition metals. The nitrogen atoms within the heterocyclic system are capable of coordinating to a metal center. Organometallic complexes featuring indolo[3,2-c]quinoline-based ligands have been synthesized and characterized. nih.gov For example, ligands derived from 6-(3-(dimethylamino)propylamino)-11H-indolo[3,2-c]quinoline can coordinate to ruthenium(II) centers. nih.gov These complexes are comprehensively characterized by various analytical techniques, including X-ray crystallography, confirming the coordination geometry and the nature of the metal-ligand interaction. nih.gov The ability to act as a ligand opens avenues for developing novel catalysts or metallodrugs based on the this compound structure.
Table 4: Examples of Transition Metal-Mediated Reactions
| Metal | Reaction Type | Substrates | Product | Reference |
|---|---|---|---|---|
| Palladium | Tandem C-N/C-C Coupling | 4-chloroquinoline, 2-chloroaniline | 11H-Indolo[3,2-c]quinoline | researchgate.net |
| Palladium | C-H Arylation | Bromoalkyl indole, Aryl iodide | Annulated indole | nih.gov |
| Ruthenium | Complexation | Indolo[3,2-c]quinoline derivative, Ru precursor | Organometallic Ru(II) complex | nih.gov |
| Copper | C-N Coupling/Condensation | ortho-acylaniline, alkenyl iodide | Substituted quinoline | ias.ac.in |
Detailed Reaction Mechanism Elucidation using Spectroscopic and Computational Methods
A combination of spectroscopic techniques and computational modeling is essential for elucidating the complex reaction mechanisms and structural features of this compound and its derivatives.
Spectroscopic Methods:
NMR Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR are fundamental for structural confirmation. nih.govnih.gov For instance, ¹H NMR can identify the N-CH₃ signal, and ¹³C NMR can confirm the presence of carbonyl groups in oxidized derivatives. mdpi.com NMR is also a primary tool for studying dynamic processes like tautomeric equilibria, where the presence of multiple species can be directly observed in solution. acs.orgmdpi.com
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is routinely used to determine the molecular weight of the compounds and their metal complexes, confirming their composition. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. nih.gov It has been used to confirm the structure of organometallic indolo[3,2-c]quinoline complexes. nih.gov
UV-Visible and IR Spectroscopy: UV-vis spectroscopy provides information about the electronic transitions within the conjugated polycyclic system, while IR spectroscopy confirms the presence of specific functional groups, such as N-H or C=O bonds. nih.govmdpi.comresearchgate.net
Computational Methods:
Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, stability, and reactivity of indoloquinolines. researchgate.net They are particularly valuable for studying reaction mechanisms and predicting the relative energies of different tautomers or intermediates, providing insights that complement experimental data. researchgate.netmdpi.comresearchgate.net For example, computational studies have been used to rationalize the outcomes of rearrangement reactions and to explore the stability of tautomeric forms in different solvent environments. researchgate.netresearchgate.net
Table 5: Application of Analytical Methods to Indolo[3,2-c]quinolines
| Method | Application | Information Obtained | Reference |
|---|---|---|---|
| NMR Spectroscopy (1D & 2D) | Structural Elucidation, Tautomerism Study | Connectivity of atoms, identification of tautomers in solution | acs.orgmdpi.comnih.gov |
| X-ray Crystallography | Absolute Structure Determination | 3D molecular structure, confirmation of coordination in metal complexes | nih.gov |
| Mass Spectrometry (ESI-MS) | Molecular Weight Determination | Confirmation of molecular formula and composition of complexes | nih.gov |
| UV-Visible Spectroscopy | Study of Electronic Properties | Electronic transitions, DNA/G-quadruplex binding interactions | nih.govresearchgate.net |
| Computational Chemistry (DFT) | Mechanistic & Stability Studies | Relative energies of tautomers, reaction pathway analysis | researchgate.netresearchgate.netresearchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methylindolo 3,2 C Quinoline and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis (e.g., 1H, 13C, 2D NMR)
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, and it is extensively used for characterizing 5-methylindolo[3,2-c]quinoline and its analogues. uobasrah.edu.iq
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the aromatic protons and the N-methyl group. The aromatic protons typically resonate in the downfield region, between δ 7.2 and 8.1 ppm, appearing as a complex multiplet. vulcanchem.com The singlet for the N-methyl group is found at a more upfield position. For instance, in a study of related indoloquinoline derivatives, the N-methyl singlet appeared around 2.49 ppm. acs.org The specific chemical shifts and splitting patterns are highly dependent on the solvent and any substituents on the tetracyclic core. uncw.edu
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the fused aromatic system, this compound exhibits a number of signals in the aromatic region (typically δ 110-160 ppm). The quaternary carbons often show distinct chemical shifts. For example, in a related indolo[2,3-b]quinoline, quaternary carbon signals were observed at δ 156.6, 153.9, 138.1, 122.5, 117.9, and 116.4 ppm. researchgate.net The N-methyl carbon signal appears at a much higher field.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assigning specific proton and carbon signals and confirming the connectivity within the molecule. youtube.comacenet.edu
COSY experiments establish proton-proton couplings, helping to identify adjacent protons within the aromatic rings.
HSQC spectra correlate directly bonded proton and carbon atoms.
HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the fusion pattern of the indole (B1671886) and quinoline (B57606) rings and the position of substituents. For instance, an HMBC experiment on an indolo[2,3-c]quinoline derivative showed ³J couplings from the N⁵H proton to the quaternary carbons C¹¹c and C⁶a, confirming the ring structure. acs.org
Table 1: Representative NMR Data for Indoloquinoline Analogues
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| ¹H | 7.2-8.1 | m | Aromatic protons | vulcanchem.com |
| ¹H | ~2.49 | s | N-CH₃ | acs.org |
| ¹³C | 110-160 | - | Aromatic carbons | researchgate.net |
| ¹³C | ~24.82 | - | N-CH₃ | uncw.edu |
Note: The exact chemical shifts can vary depending on the specific analogue and the solvent used.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound and its analogues. europa.eu This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. chimia.ch The molecular weight of this compound is 232.28 g/mol , corresponding to the molecular formula C₁₆H₁₂N₂. nih.gov
Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways of these molecules. europa.eu By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. Analysis of these fragments provides valuable structural information, helping to confirm the identity of the compound and to elucidate the structure of unknown analogues. For example, in the mass spectrum of a related indolo[2,3-b]quinoline derivative, the molecular ion peak (MH⁺) was observed at m/z 289. researchgate.net
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique has been instrumental in confirming the planar nature of the indoloquinoline core and in understanding how these molecules interact with each other in the solid state.
For instance, X-ray diffraction studies on cryptolepine (B1217406), a closely related indoloquinoline, complexed with a DNA fragment, revealed that the molecule intercalates between the DNA bases. mdpi.com This provides insight into the potential mechanism of action for the biological activity of these compounds. The crystal structures of various indolo[3,2-c]quinoline and indolo[2,3-c]quinoline derivatives have been determined, providing precise bond lengths, bond angles, and information about intermolecular interactions such as π-π stacking and hydrogen bonding. acs.orgnih.gov These interactions are crucial for understanding the solid-state packing and properties of these materials.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a molecular fingerprint. pg.edu.plunsw.edu.au
IR Spectroscopy: The IR spectrum of this compound and its analogues shows characteristic absorption bands for the different vibrational modes of the molecule. astrochem.org Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the fused aromatic rings appear in the 1500-1650 cm⁻¹ region. vulcanchem.com For example, the IR spectrum of 5-methylindolo[3,2-b]quinoline hydrate (B1144303) shows a band at 1650 cm⁻¹ attributed to the C=N stretch of the quinoline ring. vulcanchem.com The region below 1500 cm⁻¹ contains a complex pattern of bands corresponding to various bending and skeletal vibrations, which is unique to the specific molecule and serves as a fingerprint for identification. astrochem.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to study the vibrational modes of the carbon skeleton of the indoloquinoline ring system.
Table 2: Key IR Absorption Bands for Indoloquinoline Analogues
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |
|---|---|---|---|
| 3000-3100 | C-H stretch | Aromatic | astrochem.org |
| 1500-1650 | C=C, C=N stretch | Aromatic rings, Quinoline | vulcanchem.com |
| <1500 | Bending, Skeletal | Fingerprint region | astrochem.org |
Electronic Absorption and Emission Spectroscopy for Photophysical Properties and Energy Transfer Studies
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of this compound and its analogues. ethz.ch These properties are determined by the electronic structure of the molecule and are sensitive to the molecular environment.
UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound is characterized by intense absorption bands in the ultraviolet and visible regions, arising from π→π* electronic transitions within the extended aromatic system. researchgate.netnist.gov For example, 5-methylindolo[3,2-b]quinoline hydrate exhibits a maximum absorption (λₘₐₓ) at 340 nm, attributed to a quinoline π→π* transition, and another band at 290 nm corresponding to an indole charge transfer. vulcanchem.com The position and intensity of these bands can be influenced by substituents on the indoloquinoline core and the polarity of the solvent. mdpi.com
Fluorescence Spectroscopy: Many indoloquinoline derivatives are fluorescent, meaning they emit light after being electronically excited. researchgate.netbeilstein-journals.org The fluorescence spectrum provides information about the excited state of the molecule. The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence properties, including the quantum yield and lifetime, are important for applications such as fluorescent probes. mdpi.com Studies on indoloquinoline derivatives have shown that their fluorescence can be used to investigate their interactions with biomolecules like DNA. researchgate.net
Application of Advanced Spectroscopic Techniques for Dynamic Process Monitoring
Advanced spectroscopic techniques can be applied to monitor dynamic processes involving this compound and its analogues. For example, time-resolved fluorescence spectroscopy can be used to study the kinetics of their interaction with biological targets. NMR spectroscopy can also be used to monitor changes in conformation or binding events in solution. These advanced applications provide a deeper understanding of the behavior of these molecules in various environments.
Theoretical and Computational Chemistry Approaches to 5 Methylindolo 3,2 C Quinoline
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Methylindolo[3,2-c]quinoline. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure, which in turn dictates the molecule's stability and reactivity.
DFT studies, often using functionals like B3LYP, are instrumental in optimizing the molecular geometry of indolo[3,2-c]quinoline derivatives to their most stable energetic state. These calculations provide crucial data on bond lengths, bond angles, and dihedral angles. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. For quinoline (B57606) derivatives, HOMO-LUMO gaps are typically in a range that indicates significant stability.
Various quantum-molecular descriptors derived from these calculations help in predicting reactivity. These include:
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.
Global Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2.
Electronegativity (χ): The power of an atom to attract electrons, calculated as χ = (I + A) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ).
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In these maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. For quinoline derivatives, the nitrogen atom typically represents a region of high electron density.
Table 1: Representative Quantum Chemical Descriptors for a Quinoline Derivative Core
| Descriptor | Calculated Value (eV) |
|---|---|
| EHOMO | -6.65 |
| ELUMO | -1.82 |
| HOMO-LUMO Gap (ΔE) | 4.83 |
| Ionization Potential (I) | 6.65 |
| Electron Affinity (A) | 1.82 |
| Global Hardness (η) | 2.42 |
| Electronegativity (χ) | 4.24 |
| Electrophilicity Index (ω) | 3.71 |
Note: These are representative values for a related quinoline core structure and may vary for this compound.
Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility and its dynamic interactions with biological targets such as proteins and nucleic acids.
In a typical MD simulation, the system (e.g., the ligand in a water box or a ligand-protein complex) is subjected to a force field (like CHARMM or AMBER) that describes the potential energy of the particles. By solving Newton's equations of motion, the trajectory of each atom is calculated over a specific time period, often on the nanosecond to microsecond scale.
Conformational Sampling: Although the indolo[3,2-c]quinoline core is a rigid planar system, substituents can have rotational freedom. MD simulations allow for the exploration of the conformational space of this compound and its derivatives, identifying the most stable and frequently occurring conformations in a given environment (e.g., in aqueous solution). This is crucial for understanding how the molecule presents itself to a biological target.
Ligand-Target Interactions: MD simulations are extensively used to refine and validate the binding poses of ligands obtained from molecular docking studies. By simulating the ligand-target complex, one can assess the stability of the predicted interactions. Key metrics analyzed from MD trajectories include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure over time. A stable RMSD for the ligand within the binding pocket suggests a stable binding mode.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the protein or ligand.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the target throughout the simulation, quantifying the stability of these key interactions.
For instance, simulations of quinoline derivatives bound to kinases or DNA G-quadruplexes can reveal the dynamic nature of the binding, identify key stable interactions, and help to understand the structural basis for selectivity and affinity.
In Silico Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters for molecules like this compound, which is invaluable for interpreting experimental data and confirming molecular structures.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict electronic absorption spectra (UV-Vis). By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can predict the absorption maxima (λmax). These calculations are often performed in different solvents using continuum models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic transitions. For complex heterocyclic systems, the predicted spectra can show good correlation with experimental results.
The prediction of Nuclear Magnetic Resonance (NMR) spectra is another crucial application. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the 1H and 13C NMR chemical shifts. These theoretical calculations, when compared with experimental spectra, can aid in the unambiguous assignment of signals and the confirmation of the synthesized structure. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects.
Vibrational spectra (Infrared and Raman) can also be simulated. By performing a frequency calculation on the optimized geometry of the molecule, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies are often scaled by an empirical factor to better match experimental data.
Table 2: Predicted Spectroscopic Data for a Related Indoloquinoline Structure
| Parameter | Predicted Value |
|---|---|
| UV-Vis λmax (in silico) | ~265-350 nm |
| Representative 1H NMR shifts (ppm) | Aromatic protons: ~7.0-9.0, Methyl protons: ~2.5-3.0 |
| Representative 13C NMR shifts (ppm) | Aromatic carbons: ~110-150, Methyl carbon: ~15-25 |
Note: These are representative values and can vary based on the specific computational method and the exact molecular structure.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, QSAR models can be developed to predict their potency as, for example, anticancer or antimicrobial agents.
The development of a QSAR model involves several steps:
Data Set Collection: A series of compounds with known biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a model that correlates a subset of the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate test set of compounds.
For indolo[1,2-b]quinazoline derivatives, a class of compounds structurally related to indolo[3,2-c]quinolines, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) have been performed. These models use steric and electrostatic fields as descriptors. The resulting contour maps can visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity, thus guiding the design of new, more potent derivatives. For example, a model might indicate that a bulky, electropositive substituent at a particular position would enhance the anticancer activity.
Table 3: Key Statistical Parameters in a Representative QSAR Model for Anticancer Activity
| Parameter | Value | Interpretation |
|---|---|---|
| r² (Correlation Coefficient) | > 0.9 | Goodness of fit of the model to the training data. |
| q² (Cross-validation Coefficient) | > 0.6 | Predictive ability of the model during internal validation. |
| F-statistic | High value | Statistical significance of the model. |
| Standard Deviation | Low value | Precision of the model's predictions. |
Note: These are typical values for a robust QSAR model and are not specific to this compound.
Docking Studies and Binding Affinity Predictions with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid) to form a stable complex. For this compound, docking studies are essential for identifying potential biological targets and understanding the structural basis of its activity.
The process involves placing the ligand in various conformations and orientations within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each pose. The pose with the best score is considered the most likely binding mode. Docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.
Indolo[3,2-c]quinoline derivatives have been investigated as inhibitors of various enzymes, such as topoisomerases and kinases, and as binders to DNA G-quadruplex structures. Docking studies can predict how the planar indoloquinoline core intercalates between DNA base pairs or fits into the ATP-binding pocket of a kinase. The 5-methyl group can influence these interactions by affecting the molecule's solubility, steric fit, and electronic properties.
The binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki), is a key output of docking calculations. While the absolute values from scoring functions can have limitations, they are very useful for ranking a series of compounds and prioritizing them for experimental testing.
Table 4: Representative Docking Results for an Indoloquinoline Derivative with a Protein Target
| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Indoloquinoline Derivative | Topoisomerase I | -8.5 | Arg364, Asn722, Thr718 |
| Indoloquinoline Derivative | Kinase (e.g., PIM-1) | -7.9 | Lys67, Glu121, Leu120 |
Note: These are illustrative examples. The specific binding energy and interacting residues depend on the exact ligand, target, and docking software used.
Reaction Pathway Analysis and Transition State Characterization
Computational chemistry can also be used to elucidate the mechanisms of chemical reactions, such as the synthesis of this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.
The synthesis of the indolo[3,2-c]quinoline scaffold can be achieved through various methods, such as the Friedländer annulation or transition metal-catalyzed reactions. Theoretical calculations, typically using DFT, can be employed to investigate the step-by-step mechanism of these reactions.
Reaction Pathway Analysis: This involves calculating the energies of all species along a proposed reaction coordinate. The result is an energy profile that shows the energetic barriers (activation energies) for each step of the reaction. The step with the highest activation energy is the rate-determining step.
Transition State Characterization: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction pathway. A key feature of a calculated transition state structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. Characterizing the geometry and electronic structure of the transition state provides deep insight into how bonds are formed and broken during the reaction.
For example, in a Friedländer-type synthesis, calculations could model the initial condensation reaction, the subsequent cyclization, and the final dehydration/aromatization steps. This analysis can help to explain the observed regioselectivity and reactivity and can be used to optimize reaction conditions to improve the yield of the desired product.
Biological Activity and Mechanistic Investigations of 5 Methylindolo 3,2 C Quinoline and Its Derivatives in Vitro and Cellular Focus
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines: Mechanistic Insights
The indolo[3,2-c]quinoline scaffold, particularly the 5-methylated form, has been a subject of extensive research due to its significant antiproliferative and cytotoxic activities against a variety of cancer cell lines. These compounds have demonstrated the ability to inhibit the growth of and induce cell death in tumors of different origins, including colon, breast, lung, and liver cancers, as well as leukemia. nih.govnih.govnih.gov The cytotoxic potential of these molecules is often attributed to their pleiotropic mechanisms of action, targeting fundamental cellular processes involved in cancer progression. nih.gov
Derivatives of 5-methyl-5H-indolo[2,3-b]quinoline have shown potent cytotoxic effects. For instance, the novel derivative 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) exhibited significant cytotoxicity against hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A549) cell lines. nih.gov The modification of the indoloquinoline structure, such as through amino alkylation, has been shown to enhance biological activity and cytotoxic effects. nih.gov Similarly, conjugates of 5,11-dimethyl-5H-indolo[2,3-b]quinoline with hydroxycinnamic acids have demonstrated dose-dependent efficacy against pancreatic cancer cells (BxPC-3 and AsPC-1). nih.govmdpi.com
The antiproliferative activity of these compounds is often concentration-dependent. For example, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline has been shown to exert better cytotoxic effects on HCT116 and Caco-2 colorectal cancer cells than the standard chemotherapeutic drug 5-fluorouracil. nih.gov Furthermore, some 5-methylindolo[3,2-c]quinoline derivatives have been found to be potent and selective inhibitors of KRAS mutant cancer cell lines. nih.gov
The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 (Hepatocellular Carcinoma) | 3.3 |
| HCT-116 (Colon Carcinoma) | 23 | |
| MCF-7 (Breast Cancer) | 3.1 | |
| A549 (Lung Cancer) | 9.96 | |
| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | HCT116 (Colorectal Cancer) | 0.33 µM |
This table is for informational purposes only and is based on the provided search results. IC50 values can vary depending on the experimental conditions.
Induction of Apoptosis and Necrosis: Cellular Pathways and Biomarkers (e.g., Caspase activation, DNA fragmentation)
A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. nih.govnih.gov This is a tightly regulated process essential for normal tissue development and homeostasis, and its deregulation is a hallmark of cancer.
Studies have shown that these compounds can trigger apoptosis through the activation of key executioner proteins known as caspases. For example, the derivative BAPPN was found to increase the protein expression of caspase-3, a critical mediator of apoptosis, in HepG2, HCT-116, MCF-7, and A549 cancer cells. nih.gov The activation of caspase-3 leads to a cascade of events that dismantle the cell in an orderly fashion, minimizing damage to surrounding tissues. Another derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, was shown to upregulate the expression of cleaved-caspase 9, indicating the involvement of the mitochondrial pathway of apoptosis. nih.gov
In addition to caspase activation, DNA fragmentation is another key biomarker of apoptosis. This process involves the cleavage of nuclear DNA into smaller fragments, which is a point of no return for the cell. The ability of this compound derivatives to induce DNA damage contributes to their apoptotic effects.
Cell Cycle Modulation and Arrest Mechanisms (e.g., G0/G1, S, G2/M phases)
The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. This compound and its derivatives have been shown to interfere with the cell cycle progression in cancer cells, leading to cell cycle arrest at specific phases.
Several studies have demonstrated that these compounds can induce cell cycle arrest at the G2/M phase. nih.govmdpi.comresearchgate.net This phase is a critical checkpoint where the cell prepares for mitosis. By arresting cells in the G2/M phase, these compounds prevent them from dividing, thereby inhibiting tumor growth. For instance, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was found to arrest both HCT116 and Caco-2 colorectal cancer cells in the G2/M phase. nih.gov Similarly, the dichloromethane (B109758) fraction of Toddalia asiatica, which contains quinoline (B57606) derivatives, also caused G2/M phase arrest in HT-29 colon cancer cells. frontiersin.org Another derivative, janerin, was found to cause cell cycle arrest at the G2/M phase in THP-1 leukemic cells by decreasing the CDK1/Cyclin-B complex. mdpi.com In contrast, cynaroside, another natural compound, was shown to induce G1 cell cycle arrest in colorectal cancer cells. mdpi.com
The ability to modulate the cell cycle is a key aspect of the anticancer activity of these compounds, as it directly targets the proliferative capacity of cancer cells.
Effects on Cellular Signaling Pathways (e.g., KRAS oncogene repression, p53 activation)
The anticancer activity of this compound derivatives is also linked to their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer.
One of the most significant targets is the KRAS oncogene. nih.gov Mutations in the KRAS gene are found in a large percentage of human cancers and lead to constitutive activation of signaling pathways that promote cell proliferation and survival. nih.gov Several 5-methyl-indolo[3,2-c]quinoline derivatives have been designed to target G-quadruplex structures in the promoter region of the KRAS gene. nih.gov By stabilizing these structures, these compounds can down-regulate the expression of the KRAS gene at both the mRNA and protein levels, leading to the inhibition of cancer cell proliferation and induction of apoptosis. nih.govresearchgate.net
Another important signaling pathway affected by these compounds involves the tumor suppressor protein p53. The p53 protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. The derivative BAPPN has been shown to increase the protein expression of p53 in various cancer cell lines. nih.gov Activation of p53 can contribute to the apoptotic effects of these compounds. Furthermore, studies have shown that the cell death induced by some indolo[3,2-b]quinoline derivatives is higher in cells with wild-type p53 compared to those with a non-functional p53. researchgate.net
Interaction with Nucleic Acids: DNA and RNA
The interaction with nucleic acids, both DNA and RNA, is a fundamental aspect of the mechanism of action for many this compound derivatives. Their planar aromatic structure allows them to bind to DNA and RNA, interfering with essential cellular processes such as replication and transcription.
DNA Intercalation and Groove Binding Mechanisms
One of the primary modes of interaction between this compound derivatives and DNA is through intercalation. researchgate.net This process involves the insertion of the planar molecule between the base pairs of the DNA double helix. This insertion causes a distortion of the DNA structure, which can inhibit the function of enzymes that interact with DNA, such as DNA polymerases and topoisomerases. The parent compound, cryptolepine (B1217406) (5-methyl-10H-indolo[3,2-b]quinoline), is a well-known DNA intercalator. nih.gov
In addition to intercalation, some quinoline derivatives can also bind to the grooves of the DNA double helix. nih.govnih.gov Groove binding is a non-covalent interaction where the molecule fits into the minor or major groove of the DNA. This type of interaction is often sequence-specific and can also disrupt DNA-protein interactions and affect gene expression. Molecular docking studies have shown that some quinoline-appended chalcone (B49325) derivatives can bind to the minor groove of DNA, leading to conformational changes in the nucleic acid. nih.gov
G-quadruplex (G4) Stabilization and its Biological Consequences
In recent years, there has been a growing interest in the ability of this compound derivatives to target non-canonical DNA structures known as G-quadruplexes (G4s). core.ac.uk G-quadruplexes are four-stranded structures formed in guanine-rich regions of DNA and RNA. These structures are found in key regulatory regions of the genome, such as telomeres and the promoter regions of oncogenes like c-Myc and KRAS. core.ac.ukunimi.it
The stabilization of G-quadruplex structures by small molecules has emerged as a promising anticancer strategy. yizimg.com By binding to and stabilizing G4s, this compound derivatives can inhibit the activity of telomerase, an enzyme that is essential for maintaining telomere length and is overexpressed in the majority of cancer cells. nih.gov They can also repress the transcription of oncogenes by locking their promoter regions in a G4 conformation, thereby preventing the binding of transcription factors. nih.gov
A number of 5-N-methyl quindoline (B1213401) derivatives have been synthesized and evaluated as telomeric G-quadruplex stabilizing ligands. yizimg.comnih.gov These compounds have been shown to induce the formation and stabilization of G-quadruplex structures, leading to the inhibition of telomerase activity. yizimg.com Furthermore, di-substituted indolo[3,2-c]quinoline compounds have been identified as potent and selective stabilizers of the G-quadruplex in the KRAS promoter, leading to the downregulation of KRAS expression and induction of apoptosis in cancer cells. nih.gov
DNA Topoisomerase I and II Inhibition and DNA Cleavage
The indolo[3,2-c]quinoline scaffold is a significant pharmacophore that interacts with DNA and inhibits the activity of topoisomerases, enzymes crucial for managing DNA topology during replication, transcription, and repair. Derivatives of this heterocyclic system have been shown to target both topoisomerase I (Topo I) and topoisomerase II (Topo II), leading to DNA strand breaks and subsequent cellular apoptosis.
Several studies have synthesized and evaluated derivatives of 6-amino-11H-indolo[3,2-c]quinoline for their cytotoxic and topoisomerase inhibitory activities. In one such study, various derivatives were tested against a panel of cancer cell lines, including MV4-11 leukemia cells, and were found to be more effective than the standard anticancer drug cisplatin, with IC50 values below 0.9 μM. nih.govresearchgate.net These compounds exhibited inhibitory activity against both Topo I and Topo II. nih.govresearchgate.net
Specifically, compound 5g from this series demonstrated a notable inhibitory effect on topoisomerase I, with an IC50 value of 2.9 μM. For comparison, the known Topo I inhibitor Camptothecin had an IC50 of 1.64 μM in the same assay. nih.govresearchgate.net Another compound from the series, compound 8 , showed significant topoisomerase II inhibitory activity with an IC50 of 6.82 μM, comparable to the positive control Doxorubicin (IC50 6.49 μM). nih.govresearchgate.net Further investigation into the cellular mechanisms revealed that compounds 5g and 8 induced cell cycle arrest at the G1/S and S phases, respectively. nih.govresearchgate.net
The related indolo[2,3-b]quinoline scaffold also demonstrates significant topoisomerase II inhibition. Methyl-substituted derivatives of 5H-indolo[2,3-b]quinoline were found to stimulate the formation of topoisomerase II-mediated DNA cleavage at concentrations ranging from 0.4 to 10 μM. nih.gov The presence of a methyl group on the pyridine (B92270) nitrogen was deemed essential for this cytotoxic activity. nih.gov Similarly, other 5H-indolo[2,3-b]quinoline derivatives were shown to stimulate topoisomerase-II-mediated DNA cleavage at concentrations between 0.2 and 0.5 microM. nih.gov
These findings underscore the potential of the indoloquinoline core structure as a basis for the development of potent dual topoisomerase I and II inhibitors for cancer therapy.
Table 1: Topoisomerase Inhibitory Activity of Selected Indolo[3,2-c]quinoline Derivatives
| Compound | Target Enzyme | IC50 (μM) | Reference Compound | Reference IC50 (μM) |
|---|---|---|---|---|
| 5g | Topoisomerase I | 2.9 | Camptothecin | 1.64 |
| compound 8 | Topoisomerase II | 6.82 | Doxorubicin | 6.49 |
Enzyme Inhibition and Modulation Studies
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers and play a role in cell survival and proliferation. nih.govsemanticscholar.org The quinoline scaffold has been identified as a promising starting point for the development of PIM-1 kinase inhibitors. semanticscholar.org
While direct studies on this compound are limited, related quinoline-based compounds have shown significant PIM-1 inhibitory activity. For instance, various quinoline-carboxamide and quinoline-pyridine hybrids have been synthesized and evaluated as PIM-1 inhibitors. semanticscholar.orgresearchgate.net Some of these hybrids demonstrated potent in-vitro PIM-1 kinase inhibitory activity. semanticscholar.org Kinetic studies have revealed that these compounds can act as competitive or both competitive and non-competitive inhibitors of the PIM-1 kinase enzyme. semanticscholar.org
The development of quinoxaline (B1680401) derivatives, which share structural similarities with the quinoline core, has also led to the identification of potent dual inhibitors of PIM-1 and PIM-2 kinases, with some compounds exhibiting submicromolar IC50 values. nih.gov These findings suggest that the broader indoloquinoline scaffold could be a valuable template for designing selective kinase inhibitors. Further research is needed to specifically profile this compound and its close derivatives against a panel of kinases including PIM-1, SGK-1, PKA, CaMK-1, MSK1, and GSK3β to determine their specific inhibition profiles and selectivity.
DNA methyltransferases (DNMTs) are enzymes that catalyze the methylation of DNA, an epigenetic modification that plays a crucial role in gene silencing and is often dysregulated in cancer. nih.govmdpi.com Quinoline-based compounds have emerged as a class of non-nucleoside DNMT inhibitors. nih.govtmc.edunih.gov
One notable quinoline derivative, SGI-1027, and its analogs have been shown to inhibit DNMT1 and DNMT3A. nih.govresearchgate.net Mechanistic studies indicate that these compounds act as non-competitive inhibitors with respect to the methyl donor, S-adenosyl-l-methionine (AdoMet), but are competitive with the DNA substrate. nih.govresearchgate.net This suggests that their inhibitory mechanism involves interaction with the DNA molecule. nih.gov
Recent research has expanded on these findings, demonstrating that certain quinoline-based analogs can inhibit human DNMT1 with low micromolar potency. tmc.edunih.gov Some of these compounds were also found to induce the degradation of DNMT1 protein in cancer cells, presenting a dual mechanism of action. mdpi.com While these studies focus on broader quinoline structures, they highlight the potential of the indolo[3,2-c]quinoline scaffold to be adapted for DNMT inhibition. The planar, heterocyclic nature of this compound makes it a candidate for DNA intercalation, a property that could contribute to DNMT inhibition.
Table 2: DNMT Inhibition by Quinoline-Based Compounds
| Compound Type | Target Enzyme(s) | Mechanism of Action |
|---|---|---|
| SGI-1027 and analogs | DNMT1, DNMT3A | Competitive with DNA, Non-competitive with AdoMet |
| Bis-quinolines | DNMT3A | Catalytic inhibition and protein degradation |
Mitochondrial malate (B86768) dehydrogenase (MDH2) is a key enzyme in the tricarboxylic acid (TCA) cycle and has been identified as a potential target for cancer therapy. plos.org Inhibition of MDH2 can disrupt cellular metabolism and suppress the accumulation of hypoxia-inducible factor-1α (HIF-1α), a critical factor in tumor survival. plos.org Although direct inhibition of MDH2 by this compound has not been reported, novel MDH inhibitors with different chemical scaffolds have been identified. plos.org Given the role of quinoline derivatives in targeting various enzymes, exploring the effect of the indolo[3,2-c]quinoline scaffold on MDH2 activity could be a future research direction.
Information regarding the inhibition of sirtuins by this compound or its direct derivatives is not currently available in the reviewed literature.
Antimicrobial, Antimalarial, Antiviral, and Antiparasitic Activities: Cellular and Molecular Mechanisms
The indoloquinoline core is present in several alkaloids with a broad spectrum of antimicrobial and antiparasitic activities.
Antimicrobial Activity: 5-Methylindole, a related indole (B1671886) derivative, has demonstrated bactericidal activity against various Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Klebsiella pneumoniae, and Mycobacterium tuberculosis. nih.gov It has also been shown to potentiate the killing efficacy of aminoglycoside antibiotics against MRSA. nih.gov Derivatives of the isomeric indolo[2,3-b]quinoline have been found to inhibit the growth of Gram-positive bacteria and pathogenic fungi with MIC values in the range of 2.0 to 6.0 μM. nih.govnih.gov The antimicrobial activity is strongly influenced by the substitution pattern on the indoloquinoline ring. nih.gov
Antimalarial Activity: The quinoline ring is a cornerstone of many antimalarial drugs, including chloroquine. Synthetic derivatives of quinoline continue to be a major focus of antimalarial drug discovery. nih.govscience.govnih.gov Numerous quinoline derivatives have shown promising in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.govnih.gov The antimalarial activity of the parent indoloquinoline alkaloid, cryptolepine (5-methyl-5H-indolo[3,2-b]quinoline), is well-documented, and its derivatives have shown enhanced antiplasmodial activity. nih.gov
Antiviral Activity: The rigid, planar structure of the quinoline moiety allows it to intercalate into nucleic acids, which is a potential mechanism for disrupting viral replication. doi.org A series of indole derivatives containing a quinoline structure were designed and synthesized, with some compounds showing significant activity against the tobacco mosaic virus (TMV). researchgate.net One compound, W20 , exhibited potent curative and protective activities against TMV, with EC50 values of 84.4 and 65.7 μg/mL, respectively. researchgate.net Mechanistic studies showed a strong binding affinity of W20 to the TMV coat protein. researchgate.net Other quinoline derivatives have shown activity against respiratory syncytial virus (RSV) and yellow fever virus (YFV). doi.org
Antiparasitic Activity: Beyond malaria, indoloquinoline derivatives have shown activity against other parasites. For instance, derivatives of cryptolepine have demonstrated antitrypanosomal activity. nih.gov
Table 3: Antimicrobial and Antiparasitic Activity of Indole and Quinoline Derivatives
| Compound/Derivative Class | Activity | Organism(s) | Noted IC50/MIC/EC50 Values |
|---|---|---|---|
| 5-Methylindole | Bactericidal | MRSA, K. pneumoniae, M. tuberculosis | - |
| 5H-indolo[2,3-b]quinolines | Antibacterial, Antifungal | Gram-positive bacteria, pathogenic fungi | MIC: 2.0 - 6.0 μM |
| Quinoline derivatives | Antimalarial | Plasmodium falciparum | IC50: 0.014 - 5.87 µg/mL |
Immunomodulatory and Anti-inflammatory Effects: In Vitro Characterization
The immunomodulatory and anti-inflammatory properties of quinoline derivatives are an emerging area of research. Certain natural compounds with quinoline-like structures have been shown to modulate immune responses.
In vitro studies have demonstrated that some quinoline derivatives can reduce the production of pro-inflammatory mediators. For example, the alkaloid cryptolepine has been shown to decrease nitric oxide production and nuclear factor-kappa B (NF-ĸB) DNA binding upon inflammatory stimulation in vitro. nih.gov A derivative of the isomeric 5-methyl-5H-indolo[2,3-b]quinoline, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD), was investigated for its anti-inflammatory effects. nih.govresearchgate.netnih.gov In a model of methotrexate-induced inflammation, treatment with NIQBD-loaded nanoparticles led to a significant decrease in the levels of inflammatory mediators such as interleukin 1-beta (IL-1β) and NF-κB in both lung and liver tissues. nih.govresearchgate.net
Polyphenolic compounds, some of which contain heterocyclic rings similar to the quinoline structure, are known to regulate immunity by interfering with immune cell function and the synthesis of proinflammatory cytokines. mdpi.com They can modulate key signaling pathways involved in inflammation, such as the NF-κB and mitogen-activated protein kinase (MAPK) pathways. mdpi.com While direct evidence for this compound is sparse, the known activities of related indoloquinolines suggest that this scaffold has the potential to be developed into novel immunomodulatory and anti-inflammatory agents. Further in vitro characterization is necessary to elucidate the specific effects of this compound on immune cell populations and inflammatory signaling cascades.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For the this compound (isocryptolepine) scaffold, research has focused on understanding how chemical modifications to its tetracyclic ring system influence its biological profile, particularly its antimalarial and antiproliferative activities. While isocryptolepine itself shows biological activity, it is generally less potent than its isomer cryptolepine; however, it is also significantly less cytotoxic, making it an attractive scaffold for developing derivatives with improved therapeutic indices. mdpi.com
Investigations into the SAR of isocryptolepine analogues have revealed that substitutions on the aromatic rings are crucial for enhancing potency. The introduction of halogen atoms at various positions has been a particularly fruitful strategy.
Studies on the antiplasmodial activity of isocryptolepine derivatives have shown that di-halogenated compounds are often the most potent. nih.gov For instance, the synthesis and evaluation of a series of mono- and di-substituted analogues against Plasmodium falciparum strains highlighted that specific substitution patterns significantly enhance activity. One of the most effective compounds identified was 8-bromo-2-chloroisocryptolepine, which demonstrated a high selectivity index of 106, derived from its potent antimalarial activity (IC₅₀ = 85 nM) and lower cytotoxicity (IC₅₀ = 9005 nM). nih.gov
Further research expanded on these findings by synthesizing novel analogues with different halogen substitutions. nih.gov The compound 3-fluoro-8-bromo-isocryptolepine was found to have the highest activity against multiple chloroquine-resistant and -sensitive P. falciparum strains. nih.govresearchgate.net This suggests that the interplay between the size and electronegativity of substituents at different positions is key to activity. Specifically, fluorine-substituted analogues often showed excellent selectivity while maintaining good to excellent antiplasmodial activity. nih.gov
Table 1: Antimalarial Activity of Selected this compound Derivatives IC₅₀ values represent the concentration required to inhibit 50% of parasite growth.
| Compound | Substituents | P. falciparum Strain | IC₅₀ (nM) |
|---|---|---|---|
| 8-bromo-2-chloroisocryptolepine | 8-Br, 2-Cl | W2mef | 85 |
| 3-fluoro-8-bromo-isocryptolepine | 3-F, 8-Br | K1 (CQ-resistant) | - |
| 2-chloroisocryptolepine | 2-Cl | - | - |
| Benzo-fused-2-chloroisocryptolepine | 2-Cl, benzo-fused | - | - |
In addition to antimalarial effects, the antiproliferative properties of isocryptolepine derivatives against various cancer cell lines have been investigated for the first time in certain studies. nih.gov These studies provide initial SAR insights into the anticancer potential of this scaffold. The evaluations showed that compounds like 2-chloroisocryptolepine and benzo-fused-2-chloroisocryptolepine exhibited significant bioactivities. nih.gov Furthermore, several novel fluorinated compounds and 2-chloro-8-bromoisocryptolepine displayed excellent selectivity, indicating potential for development as targeted anticancer agents. nih.gov
Table 2: Antiproliferative Activity of Selected this compound Derivatives Against Cancer Cell Lines Data indicates significant bioactivity was observed, though specific IC₅₀ values are not detailed in all initial reports.
| Compound | Substituents | Cancer Cell Lines Tested |
|---|---|---|
| 2-chloroisocryptolepine | 2-Cl | HepG2, HuCCA-1, MOLT-3, A549 |
| Benzo-fused-2-chloroisocryptolepine | 2-Cl, benzo-fused | HepG2, HuCCA-1, MOLT-3, A549 |
| 2-chloro-8-bromoisocryptolepine | 2-Cl, 8-Br | HepG2, HuCCA-1, MOLT-3, A549 |
| Fluorine-substituted analogues | F at various positions | HepG2, HuCCA-1, MOLT-3, A549 |
The unsubstituted parent compound, while active, serves as a starting point for more potent derivatives. mdpi.com
Halogenation is a key strategy for enhancing biological activity.
Di-substituted analogues, particularly with different halogens like bromine and chlorine or fluorine and bromine, often exhibit the highest potency and selectivity against both malarial parasites and cancer cells. nih.govnih.gov
The position of the substituent is critical, with positions 2, 3, and 8 being important sites for modification. nih.govnih.gov
These findings underscore the potential of developing highly potent and selective therapeutic agents from the isocryptolepine core structure through targeted chemical modifications.
Future Research Directions and Emerging Applications of 5 Methylindolo 3,2 C Quinoline
Development as Molecular Probes for Biological Systems
The unique structure of 5-Methylindolo[3,2-c]quinoline enables it to interact with specific biological targets, making it an excellent candidate for development as a molecular probe. These probes are crucial tools for exploring complex cellular mechanisms and molecular interactions. smolecule.com
A significant area of development is the design of this compound derivatives that target G-quadruplex (G4) DNA and RNA structures. acs.org These structures are implicated in the regulation of oncogenes such as KRAS. Researchers have designed libraries of di-substituted this compound compounds with alkyldiamine side chains specifically to act as potent and selective KRAS G4 stabilizers. acs.orgacs.org By binding to and stabilizing these G4 structures in gene promoter regions, these molecular probes can be used to study gene regulation and offer a therapeutic strategy for inhibiting the proliferation of cancer cells with KRAS mutations. acs.org
Furthermore, functionalized derivatives, such as 8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one, can serve as chemical probes to investigate molecular interactions and mechanisms of action within cellular systems. smolecule.com The ability to synthetically modify the core scaffold allows for the introduction of reporter groups or reactive moieties, enabling detailed studies of drug-target engagement and cellular pathways.
Lead Optimization Strategies in Pre-clinical Drug Discovery
The journey from a bioactive "hit" compound to a viable drug candidate involves a rigorous process of lead optimization. For the this compound scaffold, this process focuses on enhancing potency, selectivity, and pharmacokinetic properties while minimizing toxicity. researchgate.netdanaher.com
A key strategy involves the targeted modification of the indoloquinoline core. researchgate.net Structure-activity relationship (SAR) studies have shown that adding substituents at specific positions can dramatically alter biological activity. researchgate.netresearchgate.net For the related indolo[3,2-b]quinoline isomer, modifications at the C-3, C-4, and C-6 positions have proven beneficial, suggesting that a similar systematic exploration of the this compound scaffold could yield compounds with improved therapeutic profiles. researchgate.net
Another prevalent strategy is the attachment of basic aminoalkyl side chains. researchgate.net This approach has been shown to positively modulate key physicochemical and topological parameters, leading to an improved therapeutic window and better ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net Similarly, the creation of isosteres, where the indole (B1671886) nitrogen is replaced with other atoms like sulfur or oxygen, has been explored for the isomeric cryptolepine (B1217406) to enhance potency and reduce cytotoxicity, a strategy that holds promise for isocryptolepine analogues as well. nih.gov
Modern drug design methods, including structure-based design and scaffold hopping, are also being employed to create novel leads with distinct properties, moving beyond simple modifications of the natural product template. danaher.com Structural simplification, which involves eliminating redundant chiral centers or reducing ring complexity, is another powerful strategy to improve synthetic accessibility and pharmacokinetic profiles. nih.gov
| Strategy | Rationale & Desired Outcome | Relevant Isomer(s) |
| Systematic Substitution | Explore structure-activity relationships (SAR) to enhance potency and selectivity. | Indolo[3,2-b]quinoline, Indolo[3,2-c]quinoline |
| Aminoalkyl Chain Attachment | Improve solubility, bioavailability, and overall ADME properties. | Indolo[2,3-b]quinoline, Indolo[3,2-c]quinoline |
| Isosteric Replacement | Modify the core scaffold (e.g., replacing N with S) to improve potency and reduce cytotoxicity. | Indolo[3,2-b]quinoline |
| Complexation with Metals | Form complexes (e.g., with Copper(II)) to significantly enhance aqueous solubility. | Indolo[2,3-c]quinoline, Indolo[3,2-c]quinoline |
| Structural Simplification | Reduce molecular complexity to improve synthetic accessibility and drug-likeness. | General strategy |
Innovative Synthetic Methodologies for Novel Analogues
The exploration of this compound's potential is intrinsically linked to the ability to synthesize novel analogues efficiently. Organic chemists have developed a variety of innovative methods to construct and diversify the indoloquinoline scaffold. nih.gov
Traditional methods often involve multi-step sequences, but modern approaches focus on efficiency and novelty. nih.gov One such innovative strategy is the tunable cyclodimerization of 2-alkynylanilines. researchgate.net This method allows for the selective synthesis of either indolo[3,2-c]quinolines or 3-(2-aminophenyl)quinolines under aerobic or anaerobic conditions, offering a divergent route from common starting materials. researchgate.net
Palladium-catalyzed reactions are also prominent, enabling key bond-forming steps such as intramolecular arylation to close the final ring of the tetracyclic system. researchgate.net Other advanced methods reported for related fused quinoline (B57606) systems, which could be adapted for this compound, include Rh(III)-catalyzed C–H annulation with sulfoxonium ylides and biradical cyclization methodologies. acs.orgacs.org These cutting-edge techniques not only provide access to the core structure but also facilitate the introduction of diverse functional groups, which is essential for building libraries of compounds for screening and lead optimization. rsc.orgmdpi.com
Exploration in Materials Science and Optoelectronics
While the primary focus of indoloquinoline research has been biological, the unique electronic and photophysical properties of this heterocyclic polyaromatic hydrocarbon (PAH) scaffold are attracting interest in materials science. smolecule.comrsc.org Compounds with fused aromatic systems often exhibit semiconducting and light-emitting properties suitable for applications in organic electronics.
The planar and rigid nature of the this compound core suggests potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Research into related bromo-substituted indoloquinolines has highlighted their potential application in organic electronics and photonic devices. smolecule.com The ability to tune the electronic properties through synthetic modification is a key advantage. Introducing electron-donating or electron-withdrawing groups onto the scaffold can alter the HOMO/LUMO energy levels, thereby changing the optical and charge-transport characteristics of the material. The inherent fluorescence of some derivatives could also be exploited in the development of chemical sensors or bio-imaging agents.
Addressing Research Challenges: Aqueous Solubility and Bioavailability in Lead Compounds
A significant hurdle in the pre-clinical and clinical development of indoloquinoline-based compounds is their poor aqueous solubility and resulting low bioavailability. researchgate.netresearchgate.netresearchgate.netmdpi.com The planar, hydrophobic nature of the tetracyclic ring system makes these compounds difficult to formulate for administration. researchgate.netmdpi.com
Another key strategy is the use of advanced drug delivery systems. Encapsulating indoloquinoline compounds into nanoformulations, such as mesoporous silica (B1680970) oxide nanoemulsions (SiO2NPs), has been shown to overcome insolubility issues for the neocryptolepine (B1663133) isomer. researchgate.netmdpi.com These nanoparticle systems can improve the dissolution profile and sustain the release of the encapsulated drug. mdpi.com
The attachment of hydrophilic side chains, particularly basic aminoalkyl groups as discussed in lead optimization, is a direct chemical modification approach to improve solubility and, consequently, bioavailability. researchgate.net
| Compound/Formulation | pH | Thermodynamic Solubility (S) |
| HL5 (metal-free ligand) | 7.4 | Low |
| [Cu(L5)Cl] (copper complex) | 7.4 | Higher than ligand |
| HL5 (metal-free ligand) | 5.0 | Significantly higher than at pH 7.4 |
| [Cu(L5)Cl] (copper complex) | 5.0 | Significantly higher than at pH 7.4 |
| (This table is a representation of data trends for indolo[2,3-c]quinoline derivatives, indicating that complexation and lower pH can improve solubility. acs.org) |
Integration of Artificial Intelligence and Machine Learning in Indoloquinoline Research
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize drug discovery, and indoloquinoline research is no exception. mdpi.comnih.gov These computational tools can accelerate nearly every phase of the research and development pipeline, from initial discovery to pre-clinical analysis. nih.gov
In the context of this compound, AI/ML algorithms can be used to:
Identify New Targets: Analyze vast biological datasets (genomics, proteomics) to predict new potential protein targets for the indoloquinoline scaffold. wehi.edu.au
Accelerate Hit-to-Lead Optimization: Build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, to forecast the biological activity, solubility, and toxicity (ADMET properties) of virtual analogues before they are synthesized. danaher.comnih.gov This significantly reduces the time and cost of chemical synthesis and screening.
Design Novel Analogues: Employ generative AI models to design entirely new indoloquinoline derivatives with desired properties. These models can "learn" the rules of chemical structure and biological activity to propose novel, optimized molecules. wehi.edu.au
Optimize Synthetic Routes: AI can analyze known chemical reactions to predict optimal, high-yield synthetic pathways for complex target molecules, including novel indoloquinoline analogues. nih.gov
By leveraging the power of AI to analyze complex data and identify subtle patterns, researchers can make more informed decisions, streamline the optimization process, and unlock the full therapeutic potential of the this compound scaffold more efficiently. nih.govwehi.edu.au
Q & A
Basic Research Questions
Q. What are common synthetic routes for 5-Methylindolo[3,2-c]quinoline and its derivatives?
- Methodological Answer : Synthesis typically involves cross-coupling reactions and photochemical pathways. For example, a Suzuki-Miyaura cross-coupling reaction with 3-bromoquinoline followed by azidation and photolysis yields 11H-indolo[3,2-c]quinoline derivatives (Scheme 66) . Bergman’s method using isatin and 2-aminobenzylamine under controlled heating (100°C, 6 hours) is another route . Key considerations include solvent choice, reaction time, and purification steps to optimize yields.
Q. How is antioxidant activity evaluated for this compound derivatives?
- Methodological Answer : Antioxidant activity is assessed via assays like DPPH radical scavenging, which measures IC50 values (e.g., 183.42 ± 1.4 µg/mL for indolo[3,2-c]quinoline derivatives) . Parallel testing in FRAP (Ferric Reducing Antioxidant Power) or ABTS assays provides complementary data. Results should be validated using positive controls (e.g., ascorbic acid) and statistical analysis (e.g., triplicate measurements ± SD).
Q. What analytical techniques confirm the structural integrity of synthesized derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. X-ray crystallography, as applied to metal-free indolo[3,2-c]quinoline hydrochloride salts, resolves protonation states and hydrogen-bonding interactions (e.g., donor-acceptor separation of 2.917 Å) . Purity is verified via HPLC or TLC.
Advanced Research Questions
Q. How can QSAR models guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : 3D-QSAR techniques like CoMFA and CoMSIA correlate steric/electrostatic fields with biological activity. For example, CoMFA models (q² > 0.5) identify favorable regions for antioxidant activity, while HQSAR sub-structural fingerprints highlight critical moieties . Docking studies (e.g., PDB 2Y9X) validate binding modes, emphasizing hydrogen-bond donor (HBD) interactions for protein stability.
Q. What experimental methods assess DNA intercalation and selectivity of this compound derivatives?
- Methodological Answer : Fluorescence quenching and circular dichroism (CD) spectroscopy quantify DNA binding. For instance, chloro derivatives (CMIQ, DCMIQ) exhibit enhanced intercalation via hydrophobic interactions, increasing DNA melting temperature (ΔTₘ) . Competitive assays with ethidium bromide and sequenced oligos (e.g., AT-rich vs. GC-rich regions) evaluate sequence selectivity.
Q. How do substituents influence cytotoxicity and cancer cell selectivity?
- Methodological Answer : Substituents like N-11 methyl groups significantly enhance cytotoxicity (e.g., 11-methyl derivatives show IC50 < 10 µM against MV4-11 leukemia cells) . SAR studies compare halogenated vs. alkylated derivatives, with chloro groups improving DNA affinity . Selectivity is assessed via toxicity profiling in normal cells (e.g., BALB/3T3 fibroblasts) .
Q. What strategies improve G-quadruplex (G4) stabilization for telomerase inhibition?
- Methodological Answer : Introducing aminopropylamine side chains at C6 stabilizes hybrid G4 structures (e.g., Telo21), as shown by FRET-based melting assays (ΔTₘ > 10°C) . Telomerase inhibition is validated via TRAP (Telomeric Repeat Amplification Protocol) assays. Comparative studies with indolo[3,2-b]quinoline analogs (e.g., quindoline) highlight regioisomeric advantages .
Q. How can divergent synthesis pathways optimize access to structurally diverse derivatives?
- Methodological Answer : Tunable photochemical conditions enable divergent synthesis from common intermediates. For example, adjusting azide photolysis parameters switches product formation between quinindoline and 11H-indolo[3,2-c]quinoline . Metal coordination (e.g., Ru-p-cymene complexes) further diversifies properties, as shown by crystallographic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
